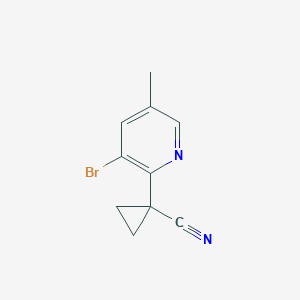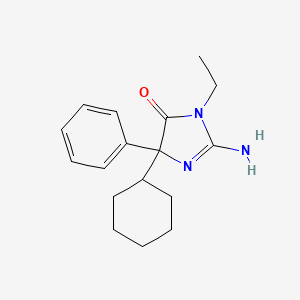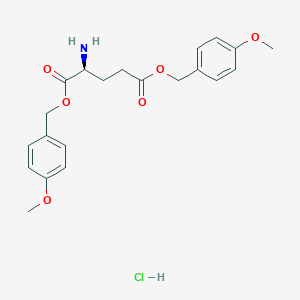
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two 4-methoxybenzyl groups attached to a 2-aminopentanedioate backbone, and it is typically found in its hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves several steps. One common method includes the protection of the amino group, followed by the introduction of the 4-methoxybenzyl groups through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the backbone.
Substitution: The 4-methoxybenzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Aminophenyl)benzothiazole derivatives
Uniqueness
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is unique due to its specific structure and the presence of two 4-methoxybenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H26ClNO6 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
bis[(4-methoxyphenyl)methyl] (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO6.ClH/c1-25-17-7-3-15(4-8-17)13-27-20(23)12-11-19(22)21(24)28-14-16-5-9-18(26-2)10-6-16;/h3-10,19H,11-14,22H2,1-2H3;1H/t19-;/m0./s1 |
InChI-Schlüssel |
HNAVMOKVZFMXTN-FYZYNONXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=C(C=C2)OC)N.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=C(C=C2)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


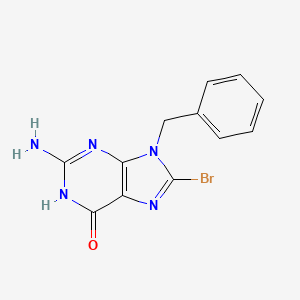
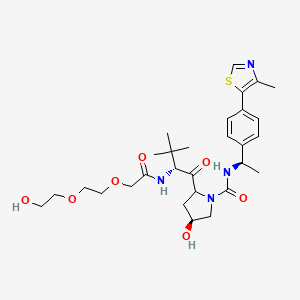
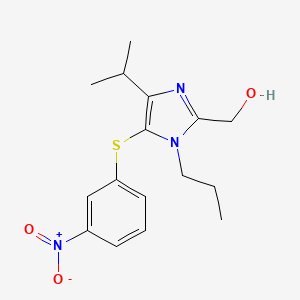

![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)

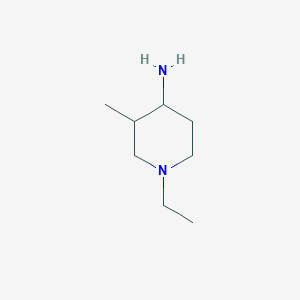
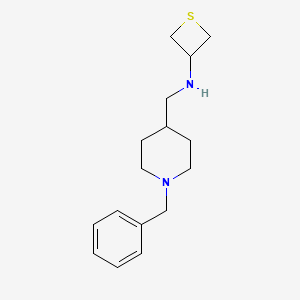
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
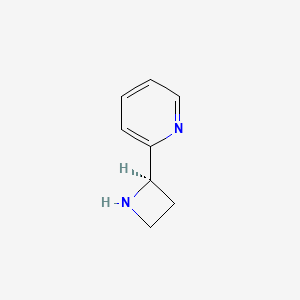
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
